molecular formula C17H15F2N5O2S B2845289 N-(2,4-difluorophenyl)-2-((4-methyl-5-(1-methyl-2-oxo-1,2-dihydropyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide CAS No. 1105227-11-9

N-(2,4-difluorophenyl)-2-((4-methyl-5-(1-methyl-2-oxo-1,2-dihydropyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide

Cat. No.: B2845289
CAS No.: 1105227-11-9
M. Wt: 391.4
InChI Key: AYMVKZTVPUIRII-UHFFFAOYSA-N
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Description

N-(2,4-difluorophenyl)-2-((4-methyl-5-(1-methyl-2-oxo-1,2-dihydropyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C17H15F2N5O2S and its molecular weight is 391.4. The purity is usually 95%.
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Scientific Research Applications

1. Polymer Network Formation

In a study by Batibay et al. (2020), thioxanthone attached polyhedral oligomeric silsesquioxane (POSS) nano-photoinitiator, similar in structure to N-(2,4-difluorophenyl)-2-((4-methyl-5-(1-methyl-2-oxo-1,2-dihydropyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide, was synthesized. This compound facilitated the formation of robust polymer/filler networks, with improved thermal stability. The study highlights its potential application in creating advanced materials with enhanced properties (Batibay et al., 2020).

2. Coordination Chemistry and Stereochemistry

Negrebetsky et al. (2008) explored compounds with a similar molecular structure, focusing on their coordination chemistry and dynamic stereochemistry. These compounds demonstrated unique pentacoordinate and hexacoordinate structures in different chemical environments. This research contributes to a deeper understanding of molecular interactions and could inform the design of new materials or pharmaceuticals (Negrebetsky et al., 2008).

3. Crystal Structure Analysis

Boechat et al. (2011) studied compounds closely related to this compound, analyzing their crystal structures. These compounds were found to form intricate 3-D arrays through various intermolecular interactions. Understanding these structures can aid in the development of new materials and drugs (Boechat et al., 2011).

Properties

IUPAC Name

N-(2,4-difluorophenyl)-2-[[4-methyl-5-(1-methyl-2-oxopyridin-3-yl)-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F2N5O2S/c1-23-7-3-4-11(16(23)26)15-21-22-17(24(15)2)27-9-14(25)20-13-6-5-10(18)8-12(13)19/h3-8H,9H2,1-2H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYMVKZTVPUIRII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C(C1=O)C2=NN=C(N2C)SCC(=O)NC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F2N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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